molecular formula C10H6N2O7S2 B15178680 Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid CAS No. 85720-96-3

Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid

Cat. No.: B15178680
CAS No.: 85720-96-3
M. Wt: 330.3 g/mol
InChI Key: LECKNZAHKTZQKV-UHFFFAOYSA-N
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Description

Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of sulfonic acid groups enhances its solubility in water and other polar solvents, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions often include moderate temperatures and the use of solvents like DMSO (Dimethyl sulfoxide) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amines or other reduced products.

    Substitution: The sulfonic acid groups can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various functionalized oxadiazole compounds.

Scientific Research Applications

Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with various enzymes and proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid is unique due to the presence of both oxadiazole and sulfonic acid groups, which confer distinct solubility, reactivity, and biological activity profiles. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

85720-96-3

Molecular Formula

C10H6N2O7S2

Molecular Weight

330.3 g/mol

IUPAC Name

benzo[g][1,2,3]benzoxadiazole-5,9-disulfonic acid

InChI

InChI=1S/C10H6N2O7S2/c13-20(14,15)7-3-1-2-5-8(21(16,17)18)4-6-10(9(5)7)19-12-11-6/h1-4H,(H,13,14,15)(H,16,17,18)

InChI Key

LECKNZAHKTZQKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C(=C2C(=C1)S(=O)(=O)O)ON=N3)S(=O)(=O)O

Origin of Product

United States

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